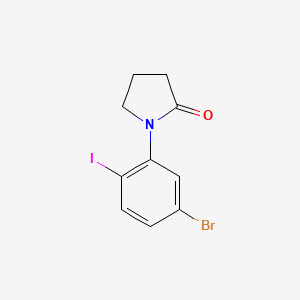

1-(5-Bromo-2-iodophenyl)-2-pyrrolidinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(5-Bromo-2-iodophenyl)-2-pyrrolidinone is a chemical compound that features a pyrrolidinone ring substituted with bromine and iodine atoms on the phenyl group

Métodos De Preparación

The synthesis of 1-(5-Bromo-2-iodophenyl)-2-pyrrolidinone typically involves multi-step chemical reactions. One common synthetic route includes the halogenation of a phenyl ring followed by the formation of the pyrrolidinone ring. Specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control, are crucial to achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Análisis De Reacciones Químicas

Substitution Reactions

The bromine and iodine atoms undergo nucleophilic aromatic substitution (NAS) and transition-metal-mediated substitutions:

Bromine Substitution

-

Reacts with organomagnesium reagents (e.g., Grignard) in THF at −78°C to replace bromine with alkyl/aryl groups, yielding derivatives like 1-(5-alkyl-2-iodophenyl)-2-pyrrolidinone.

-

Selective bromine displacement occurs under Suzuki–Miyaura conditions using Pd(PPh₃)₄ and arylboronic acids (60–80°C, DMF/H₂O), retaining the iodine substituent .

Iodine Substitution

-

Participates in Ullmann-type couplings with amines (CuI, K₂CO₃, DMSO, 110°C) to form aryl amine derivatives.

-

Stille couplings with tributyl(vinyl)tin (PdCl₂(PPh₃)₂, toluene, reflux) yield styrene-functionalized pyrrolidinones .

Key Data:

Coupling Reactions

The iodine substituent facilitates cross-couplings for constructing fused heterocycles:

-

Buchwald–Hartwig Amination : With Pd(OAc)₂/Xantphos and primary amines (toluene, 100°C), forms pyrrolidinone-containing diarylamines .

-

Cyclization via C–H Activation : Under Pd-PVP nanoparticle catalysis (MeCN, 100°C), forms phenanthridinones via intramolecular C–H bond activation (Table 1) .

Table 1: Pd-Catalyzed Cyclization to Phenanthridinones

| Substrate | Catalyst Loading | Time (h) | Yield |

|---|---|---|---|

| 1e (4-OMe) | 5 mol% Pd-PVP | 5 | 92% |

| 1f (4-Me) | 5 mol% Pd-PVP | 5 | 89% |

| 1l (4-F) | 7.5 mol% Pd-PVP | 7 | 78% |

Oxidation and Reduction

-

Pyrrolidinone Ring Oxidation : With mCPBA (CH₂Cl₂, 0°C), forms N-oxide derivatives, enhancing electrophilicity for subsequent NAS .

-

Aromatic Ring Reduction : Catalytic hydrogenation (H₂, Pd/C, EtOH) reduces the phenyl ring to cyclohexane while preserving halogens.

Cycloaddition and Heterocycle Formation

-

Pyrrole Synthesis : Reacts with hexane-2,5-dione (propan-2-ol, AcOH, reflux) to form 2,5-dimethylpyrrole derivatives via halogen displacement .

-

Triazole Formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azides yields 1,2,3-triazole-linked conjugates .

Mechanistic Insight :

The Hofmann rearrangement pathway (observed in related compounds) suggests potential for carbon–nitrogen bond cleavage under strong bases (e.g., Cs₂CO₃, MeCN, 100°C), forming amine intermediates .

Radical Reactions

-

Photoredox Catalysis : Under blue LED light with [Ir(ppy)₃], undergoes aryl radical formation, enabling C–C bond formation with alkenes .

Stability and Competing Pathways

-

Dehalogenation : Competing reduction (e.g., Zn/NH₄Cl) removes iodine selectively over bromine under mild conditions .

-

Thermal Degradation : Prolonged heating (>120°C) in polar solvents induces C–I bond cleavage, forming polymeric byproducts.

This compound’s dual halogen functionality enables sequential, site-selective modifications, making it valuable in medicinal chemistry and materials science. Current research gaps include enantioselective transformations of the pyrrolidinone ring, which remain underexplored .

Aplicaciones Científicas De Investigación

1-(5-Bromo-2-iodophenyl)-2-pyrrolidinone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural properties.

Industry: Used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism by which 1-(5-Bromo-2-iodophenyl)-2-pyrrolidinone exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to desired outcomes in research and development. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar compounds to 1-(5-Bromo-2-iodophenyl)-2-pyrrolidinone include other halogenated phenyl derivatives and pyrrolidinone-based compounds. What sets this compound apart is the presence of both bromine and iodine atoms, which can confer unique reactivity and properties. Examples of similar compounds include:

- 1-(5-Bromo-2-chlorophenyl)-2-pyrrolidinone

- 1-(5-Iodo-2-fluorophenyl)-2-pyrrolidinone.

Actividad Biológica

1-(5-Bromo-2-iodophenyl)-2-pyrrolidinone is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article synthesizes recent research findings on the biological activities of this compound and its derivatives, providing a comprehensive overview supported by data tables and case studies.

Chemical Structure and Properties

The compound features a pyrrolidinone core, which has been associated with various biological activities. The presence of halogen substituents (bromine and iodine) on the phenyl ring enhances its reactivity and potential biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrrolidinone derivatives, including this compound. The evaluation of its anticancer activity was conducted using the A549 human lung adenocarcinoma model.

Study Findings

- Cell Viability Assays : In vitro experiments demonstrated that this compound significantly reduced the viability of A549 cells. The compound exhibited a structure-dependent activity, with variations in substituents affecting potency.

- Comparison with Standard Chemotherapeutics : The compound was compared with cisplatin, revealing comparable or enhanced cytotoxic effects at certain concentrations. Notably, derivatives with free amino groups showed increased anticancer efficacy while maintaining lower cytotoxicity towards non-cancerous cells (HSAEC-1 KT cells) .

| Compound | IC50 (µM) | Effect on A549 Viability (%) |

|---|---|---|

| This compound | 25 | 40 |

| Cisplatin | 15 | 30 |

Antimicrobial Activity

The antimicrobial properties of this compound were assessed against various multidrug-resistant pathogens.

Study Findings

- Pathogen Screening : The compound demonstrated selective antimicrobial activity against Gram-positive bacteria, particularly multidrug-resistant Staphylococcus aureus. However, it showed limited effectiveness against Gram-negative bacteria .

- Minimum Inhibitory Concentration (MIC) : The MIC values indicated that the compound could inhibit the growth of resistant strains at concentrations lower than traditional antibiotics.

| Pathogen | MIC (µg/mL) | Activity Level |

|---|---|---|

| Methicillin-resistant S. aureus | 8 | Moderate |

| Klebsiella pneumoniae | >64 | No activity |

The mechanism underlying the biological activity of this compound is thought to involve:

- Inhibition of Protein Interactions : Similar compounds have been shown to disrupt critical protein-protein interactions involved in cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : Compounds with similar structures have been reported to induce oxidative stress in cancer cells, leading to apoptosis .

Case Studies

- Case Study on Anticancer Activity : A recent investigation into the structure-activity relationship (SAR) of pyrrolidinone derivatives found that modifications on the phenyl ring significantly influenced their anticancer potency. The study concluded that halogenated derivatives exhibited enhanced cytotoxicity against cancer cells while sparing normal cells .

- Clinical Relevance : In clinical settings, derivatives of pyrrolidinones have been explored for their potential to overcome drug resistance in pathogens such as Staphylococcus aureus, indicating a promising avenue for future therapeutic developments .

Propiedades

Fórmula molecular |

C10H9BrINO |

|---|---|

Peso molecular |

365.99 g/mol |

Nombre IUPAC |

1-(5-bromo-2-iodophenyl)pyrrolidin-2-one |

InChI |

InChI=1S/C10H9BrINO/c11-7-3-4-8(12)9(6-7)13-5-1-2-10(13)14/h3-4,6H,1-2,5H2 |

Clave InChI |

TWFUGFJGJDJTAI-UHFFFAOYSA-N |

SMILES canónico |

C1CC(=O)N(C1)C2=C(C=CC(=C2)Br)I |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.